

# C105SR: A Technical Guide to its Impact on Mitochondrial Calcium Retention Capacity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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#### **Abstract**

Mitochondrial calcium homeostasis is a critical regulator of cellular metabolism and survival. Its dysregulation, often culminating in the opening of the mitochondrial permeability transition pore (mPTP), is a key event in various pathologies, including ischemia-reperfusion injury (IRI). **C105SR** is a novel, potent, small-molecule inhibitor of mitochondrial cyclophilin D (CypD), a key sensitizer of the mPTP. This document provides a comprehensive technical overview of **C105SR**'s mechanism of action, its profound impact on mitochondrial calcium retention capacity (CRC), and the detailed experimental protocols used to characterize its mitoprotective effects.

# Mechanism of Action: C105SR and the Mitochondrial Permeability Transition Pore

The opening of the mPTP is a catastrophic event for the cell, leading to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and release of pro-apoptotic factors.[1][2] This process is triggered by high matrix Ca<sup>2+</sup> concentrations, oxidative stress, and inorganic phosphate.[3] Cyclophilin D (CypD), a peptidyl-prolyl cis-trans isomerase (PPlase) located in the mitochondrial matrix, is the only well-established modulator that sensitizes the mPTP to these triggers.[4][5]

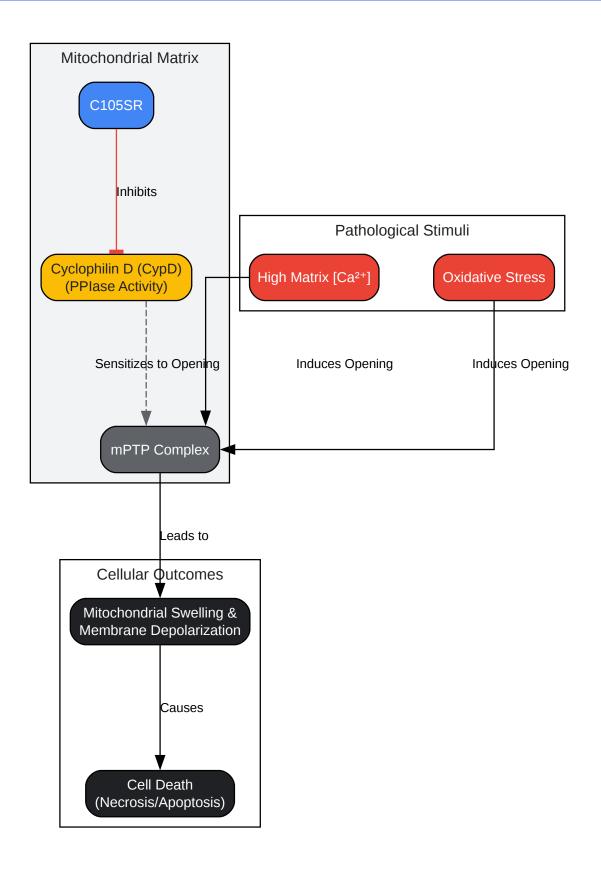






**C105SR** exerts its mitoprotective effects by directly targeting and inhibiting the PPIase activity of CypD.[6] This inhibition desensitizes the mPTP to Ca<sup>2+</sup> overload, preventing its opening and subsequent mitochondrial dysfunction. By blocking this key pathological event, **C105SR** enhances the mitochondrion's ability to sequester and retain calcium without undergoing permeability transition, thereby preserving cellular integrity and function, particularly under conditions of stress like IRI.[3][7][8]





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Figure 1. Signaling pathway of C105SR-mediated mPTP inhibition.



### **Quantitative Data Summary**

**C105SR** has demonstrated superior potency in inhibiting CypD and protecting mitochondria compared to other known inhibitors like Cyclosporin A (CsA) and Alisporivir (ALV). The following tables summarize the key quantitative findings from in vitro assays.

**Table 1: Inhibition of CypD PPlase Activity and** 

Mitochondrial Swelling

Compound	CypD PPlase Activity IC₅₀ (μM)	Ca²+-Induced Mitochondrial Swelling IC50 (μΜ)
C105SR	0.018 ± 0.002	0.009 ± 0.001
C110SR	0.04 ± 0.005	0.04 ± 0.005
Cyclosporin A (CsA)	0.021 ± 0.002	0.21 ± 0.02
Alisporivir (ALV)	0.003 ± 0.0001	0.11 ± 0.01
Data derived from studies on isolated mouse liver mitochondria. IC <sub>50</sub> represents the half-maximal inhibitory concentration.[6]		

# Table 2: Effect on Mitochondrial Calcium Retention Capacity (CRC)



Condition / Compound (at 1 μM)	Calcium Retention Capacity (nmol Ca <sup>2+</sup> / mg protein)	Fold Increase vs. Basal
Basal (Control)	160 ± 8	1.0
C105SR	456 ± 48	2.85
Cyclosporin A (CsA)	328 ± 10	2.05
Alisporivir (ALV)	373 ± 59	2.33
Data derived from studies on isolated mouse liver mitochondria. CRC is the total amount of Ca <sup>2+</sup> taken up before mPTP opening.[6]		

## **Detailed Experimental Protocols**

The following are detailed methodologies for the key experiments used to evaluate the efficacy of **C105SR**.

### **Isolation of Liver Mitochondria**

This protocol is essential for obtaining functional mitochondria for subsequent assays. All steps should be performed at 4°C.

- Tissue Homogenization: Euthanize the animal (e.g., mouse) and perfuse the liver with a cold isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4).[7] Mince the liver tissue and homogenize it in fresh, ice-cold isolation buffer using a loose-fitting glass-Teflon homogenizer.
- Differential Centrifugation:
  - Centrifuge the homogenate at 800 x g for 5 minutes to pellet nuclei and unbroken cells.[7]
  - Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes to pellet the mitochondria.



- Discard the supernatant. Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the 10,000 x g centrifugation.
- Final Preparation: Resuspend the final mitochondrial pellet in a minimal volume of assay buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM KH<sub>2</sub>PO<sub>4</sub>, 40 μM EGTA, pH 7.2).[7]
- Protein Quantification: Determine the mitochondrial protein concentration using a standard method, such as the Bradford or BCA protein assay, before use in subsequent experiments.

### Mitochondrial Calcium Retention Capacity (CRC) Assay

This fluorometric assay measures the amount of calcium mitochondria can sequester before the mPTP opens.[9][10]

- Reagents:
  - Assay Buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM KH<sub>2</sub>PO<sub>4</sub>, pH 7.2).[7]
  - Respiratory Substrates: 5 mM Sodium Pyruvate and 5 mM DL-Malic acid.[7]
  - Calcium Indicator: 0.5-1 μM Calcium Green-5N (cell-impermeant).[7][11]
  - Calcium Standard: 10 mM CaCl<sub>2</sub> solution.[7]
- Procedure:
  - In a fluorometer cuvette or 96-well plate, add assay buffer, respiratory substrates, Calcium Green-5N, and the desired concentration of C105SR or control vehicle.
  - Add isolated mitochondria to a final concentration of 0.4-0.5 mg/mL and allow them to equilibrate and respire for 1-2 minutes.
  - Begin fluorescence recording (Excitation: ~506 nm, Emission: ~532 nm).[7][10]
  - Inject sequential pulses of a known concentration of CaCl<sub>2</sub> (e.g., 10-20 nmol Ca<sup>2+</sup>/mg protein) every 60-90 seconds.[10]

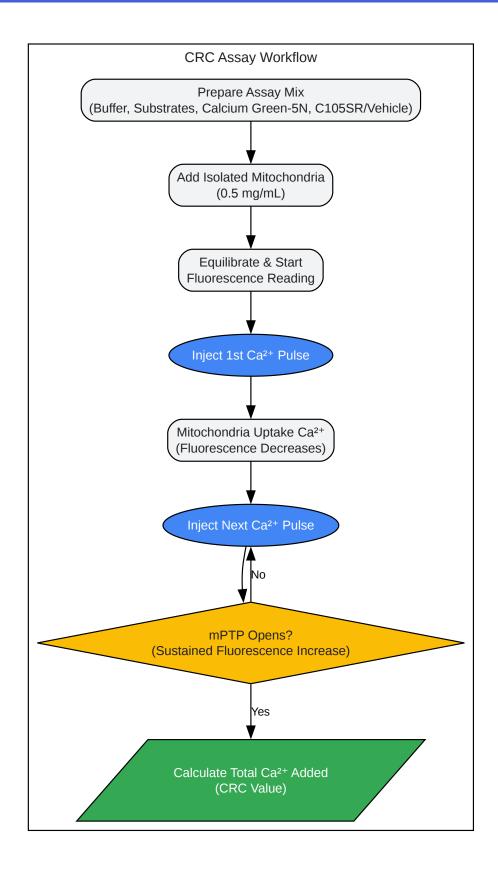






- Each injection will cause a sharp increase in fluorescence, followed by a decrease as the energized mitochondria take up the Ca<sup>2+</sup> from the buffer.
- Continue Ca<sup>2+</sup> additions until the mitochondria fail to sequester the added calcium, indicated by a large, sustained increase in fluorescence. This point signifies mPTP opening.
- Calculation: Sum the total amount of Ca<sup>2+</sup> added before the large, sustained fluorescence increase. Normalize this value to the amount of mitochondrial protein used to report the CRC in nmol Ca<sup>2+</sup>/mg protein.[7]





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Figure 2. Experimental workflow for the Calcium Retention Capacity (CRC) assay.



### **Mitochondrial Swelling Assay**

This spectrophotometric assay directly visualizes mPTP opening by measuring changes in light scattering as mitochondria swell.[12]

- Reagents:
  - Swelling Buffer (similar to CRC assay buffer).
  - Respiratory Substrates (e.g., 5 mM Pyruvate/Malate).
  - Triggering Agent: High concentration of CaCl<sub>2</sub> (e.g., 200-500 nmol/mg protein).[8]
- Procedure:
  - Set a spectrophotometer or plate reader to measure absorbance at 540 nm.[8][12]
  - In a cuvette, add swelling buffer, respiratory substrates, and isolated mitochondria (0.5-1.0 mg/mL). Add C105SR or control vehicle and incubate for 1 minute.
  - Obtain a baseline absorbance reading.
  - Initiate swelling by adding a single, large bolus of CaCl<sub>2</sub>.
  - Monitor the decrease in absorbance at 540 nm over time (e.g., for 10-15 minutes). A
    decrease in absorbance corresponds to an increase in mitochondrial volume (swelling).[8]
- Analysis: The rate and extent of the decrease in absorbance are inversely proportional to the degree of mPTP inhibition. Data can be plotted as Absorbance (540 nm) vs. Time. The IC₅o for swelling inhibition can be calculated from a dose-response curve.

### Conclusion

**C105SR** is a highly potent, small-molecule inhibitor of cyclophilin D that provides robust protection against mitochondrial permeability transition. By directly inhibiting the PPIase activity of CypD, **C105SR** significantly increases the mitochondrial calcium retention capacity and prevents mitochondrial swelling. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers investigating mitochondrial dysfunction and for



professionals in the development of novel therapeutics targeting pathologies associated with mPTP opening, such as ischemia-reperfusion injury.

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- To cite this document: BenchChem. [C105SR: A Technical Guide to its Impact on Mitochondrial Calcium Retention Capacity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386182#c105sr-s-impact-on-calcium-retention-capacity-in-mitochondria]



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